

Investigating the Spectrum of Activity for Enniatin C

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Compound of Interest

Compound Name: *Enniatin C*
CAS No.: 19893-23-3
Cat. No.: B1671337

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Executive Summary

Enniatin C (Enn C) is a cyclic hexadepsipeptide mycotoxin produced primarily by *Fusarium* species.^[1] Structurally distinct from its more abundant analogs (Enniatin A and B) due to the incorporation of N-methyl-L-leucine residues, **Enniatin C** exhibits a unique lipophilic profile that governs its membrane interactomics.

This guide investigates the spectrum of activity for **Enniatin C**, moving beyond simple toxicity to explore its utility as a pharmacological probe. We focus on its primary mechanism—cation-selective ionophoresis—and its downstream effects on mitochondrial bioenergetics, antimicrobial potency against Gram-positive pathogens, and cytotoxicity in chemo-resistant cancer models.

Chemical Identity & Physicochemical Properties

Understanding the structural constraints of **Enniatin C** is prerequisite to experimental design. Unlike Enniatin B (Valine-based) or A (Isoleucine-based), **Enniatin C** incorporates Leucine, altering its steric bulk and hydrophobicity.

Structural Composition

- Formula: C₃₆H₆₃N₃O₉^{[2][3]}
- MW: 681.9 g/mol ^{[2][3]}
- Sequence: cyclo[-(N-Me-L-Leu)-(D-Hiv)-(N-Me-L-Leu)-(D-Hiv)-(N-Me-L-Leu)-(D-Hiv)-]
- LogP: ~7.6 (High Lipophilicity)

Scientist's Note: The high lipophilicity of **Enniatin C** results in significant non-specific binding to plasticware. Protocol Adaptation: Use silanized glass vials for stock solutions (10 mM in DMSO) and minimize contact time with polystyrene reservoirs during assays.

Mechanism of Action: The Ionophore Cascade

The biological activity of **Enniatin C** is driven by its ability to act as a K

selective ionophore. It integrates into biological membranes, forming a "sandwich" complex with cations, facilitating their passive transport down the electrochemical gradient.

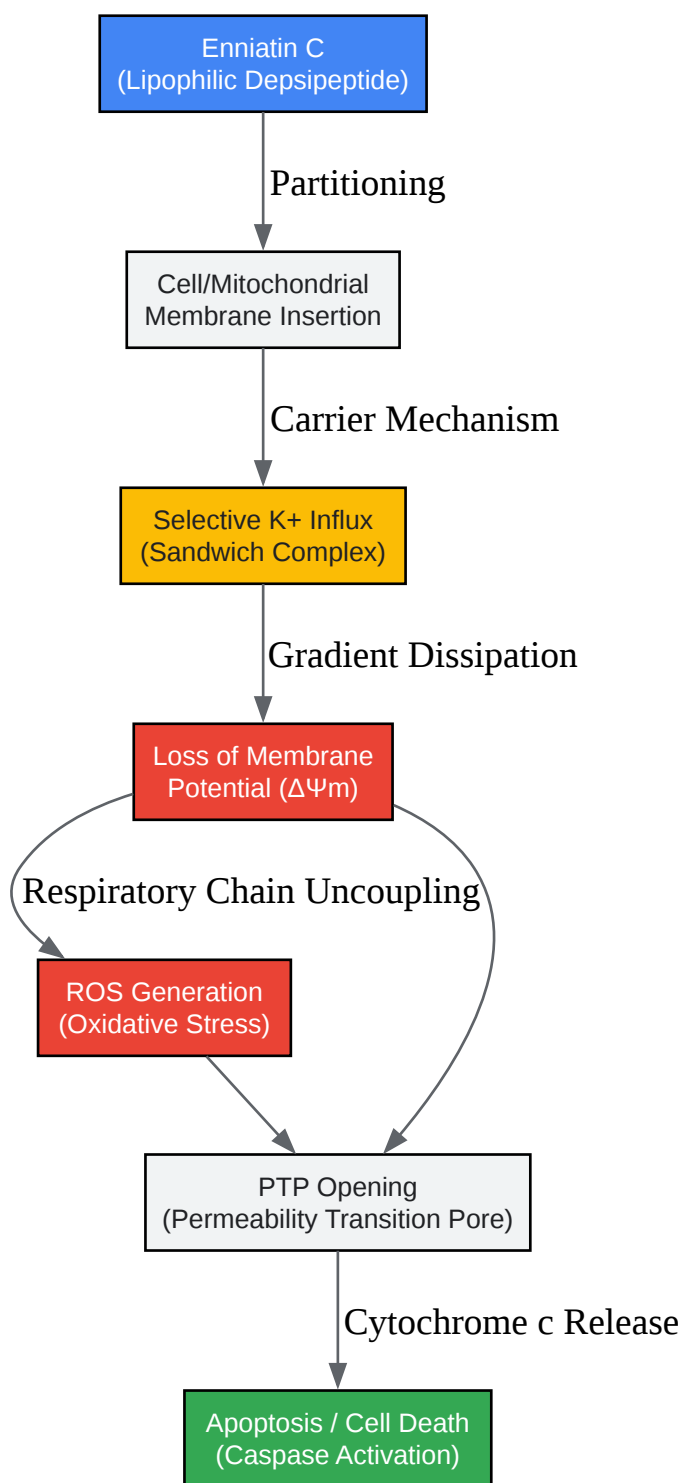
Mitochondrial Uncoupling

In eukaryotic cells, the primary target is the mitochondria. **Enniatin C** facilitates K

influx into the mitochondrial matrix, dissipating the transmembrane potential (

). This uncoupling halts ATP synthesis and triggers the release of pro-apoptotic factors (Cytochrome c).

Mechanistic Pathway Diagram



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Figure 1: The cytotoxic cascade of **Enniatin C**, initiated by membrane insertion and K⁺ influx, leading to mitochondrial failure.

Spectrum of Activity: Quantitative Data

Enniatin C exhibits a "Gram-positive selective" antimicrobial profile and potent cytotoxicity against specific cancer lines. The lack of activity against Gram-negative bacteria is attributed to the outer membrane acting as a permeability barrier to the bulky depsipeptide.

Antimicrobial & Cytotoxic Profile

Data synthesized from comparative studies of the **Enniatin** complex.[4][5][6]

Target Organism / Cell Line	Type	Activity Metric	Value Range	Notes
Staphylococcus aureus	Gram (+) Bacteria	MIC	2 - 8 µg/mL	Effective against MRSA strains.
Bacillus subtilis	Gram (+) Bacteria	MIC	1 - 5 µg/mL	High sensitivity observed.
Escherichia coli	Gram (-) Bacteria	MIC	> 100 µg/mL	Inactive due to LPS barrier.
Candida albicans	Fungi (Yeast)	MIC	5 - 20 µg/mL	Moderate antifungal activity.
Caco-2	Human Colorectal	IC50	1 - 5 µM	Apoptosis induction via mitochondrial pathway.
HepG2	Human Liver	IC50	2 - 10 µM	Metabolic activation may influence toxicity.

Key Insight: While Enniatin A is often cited as the most potent, **Enniatin C** frequently retains 50-80% of the potency of Enniatin B, making it a viable candidate for structure-activity relationship (SAR) studies where hydrophobicity modulation is required [1, 3].

Experimental Protocols

To validate **Enniatin C** activity, researchers must employ self-validating workflows that distinguish between general toxicity and specific mitochondrial uncoupling.

Protocol 1: Mitochondrial Membrane Potential Assay (JC-1)

Objective: Quantify

depolarization in Caco-2 cells treated with **Enniatin C**.

Reagents:

- **Enniatin C** Stock: 10 mM in DMSO (Store at -20°C).
- Positive Control: CCCP (Carbonyl cyanide m-chlorophenyl hydrazone), 50 µM.
- JC-1 Probe: 2 µM final concentration.

Workflow:

- Seeding: Plate Caco-2 cells at
cells/well in 96-well black-walled plates. Incubate 24h.
- Treatment: Treat cells with **Enniatin C** (0.1 – 20 µM) for 4 hours. Include DMSO vehicle control and CCCP positive control.
- Staining: Remove media. Add JC-1 working solution in PBS. Incubate 20 min at 37°C in the dark.
- Wash: Wash 2x with PBS to remove background fluorescence.
- Detection: Measure fluorescence on a plate reader:
 - Aggregates (Healthy): Ex/Em 535/590 nm (Red).
 - Monomers (Depolarized): Ex/Em 485/530 nm (Green).

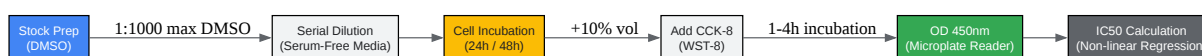
- Analysis: Calculate Red/Green ratio. A decrease in ratio indicates depolarization.

Validation Check: The CCCP control must show a >50% reduction in the Red/Green ratio for the assay to be valid.

Protocol 2: High-Throughput Cytotoxicity Screen (CCK-8)

Objective: Determine IC₅₀ values with high precision.

Workflow Diagram:



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Figure 2: Step-by-step workflow for determining the cytotoxic potency of **Enniatin C**.

Future Perspectives & Safety

The "spectrum" of **Enniatin C** is double-edged. Its potency against drug-resistant bacteria (MRSA) and cancer lines suggests therapeutic potential. However, its lack of selectivity between mammalian mitochondria and bacterial membranes poses a significant toxicity hurdle.

Current Research Vectors:

- Synergistic Therapies: Using sub-toxic doses of **Enniatin C** to depolarize membranes, thereby enhancing the uptake of conventional antibiotics or chemotherapeutics [5].
- ADC Payload: Investigating Enniatin analogs as payloads for Antibody-Drug Conjugates to target delivery and mitigate systemic toxicity.

Safety Warning: **Enniatin C** is a potent mycotoxin. All handling must occur in a Biosafety Level 2 (BSL-2) facility within a chemical fume hood.

References

- PubChem. (2025). **Enniatin C** | C36H63N3O9 | CID 3010888.[2] National Library of Medicine. [[Link](#)]
- Sy-Cordero, A. A., et al. (2012). Revisiting the enniatins: a review of their isolation, biosynthesis, structure determination, and biological activities. Journal of Antibiotics. [[Link](#)]
- Dornetshuber, R., et al. (2019).[7] Comparative Structure–Activity Analysis of the Antimicrobial Activity, Cytotoxicity, and Mechanism of Action of the Fungal Cyclohexadepsipeptides Enniatins and Beauvericin. Toxins. [[Link](#)]
- Tonshin, A. A., et al. (2010). The Fusarium Mycotoxins Enniatins and Beauvericin Cause Mitochondrial Dysfunction by Affecting the Mitochondrial Volume Regulation, Oxidative Phosphorylation and Ion Homeostasis.[8] Toxicology. [[Link](#)]
- Frontiers in Pharmacology. (2022). A Review of the Mycotoxin Enniatin B. (Contextual reference for **Enniatin** class mechanism). [[Link](#)]

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Sources

- 1. Revisiting the enniatins: a review of their isolation, biosynthesis, structure determination, and biological activities - PMC [pubmed.ncbi.nlm.nih.gov]
- 2. Enniatin C | C36H63N3O9 | CID 3010888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enniatin C | TargetMol [targetmol.com]
- 4. Isolation and purification of enniatins A, A(1), B, B(1), produced by Fusarium tricinctum in solid culture, and cytotoxicity effects on Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A Review of the Mycotoxin Enniatin B [frontiersin.org]
- 6. Statistical optimization of environmental factors to produce the cytotoxic enniatins H, I and MK1688 against human multidrug resistance cancer cell lines - PMC [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]

- 8. The Fusarium mycotoxins enniatins and beauvericin cause mitochondrial dysfunction by affecting the mitochondrial volume regulation, oxidative phosphorylation and ion homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
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